molecular formula C5H4N4O B564957 Allopurinol-d2 CAS No. 916979-34-5

Allopurinol-d2

Cat. No.: B564957
CAS No.: 916979-34-5
M. Wt: 138.12 g/mol
InChI Key: OFCNXPDARWKPPY-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Fundamental Properties

This compound is characterized by the molecular formula C₅H₂D₂N₄O, representing a deuterium-labeled variant of the parent compound allopurinol. The compound maintains the core bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring, with specific deuterium substitutions at strategic positions. The Chemical Abstracts Service number for this compound is 916979-34-5, distinguishing it from the unlabeled allopurinol which bears the number 315-30-0.

The molecular weight of this compound is 138.12 grams per mole, reflecting the increased mass contributed by the deuterium atoms compared to the parent compound. The systematic chemical name for this compound is 1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2, indicating the specific positions where deuterium substitution has occurred. Alternative nomenclature includes 4H-Pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2, 1,5-dihydro and 3,6-Dideuterio-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one.

The physical properties of this compound include an appearance described as white to off-white solid with a melting point exceeding 222°C with decomposition. The compound exhibits limited solubility characteristics, being slightly soluble in dimethyl sulfoxide and methanol when heated, and achieving solubility of 1 milligram per milliliter in water at 7.24 millimolar concentration when subjected to ultrasonic treatment and pH adjustment to 11 with sodium hydroxide.

Property Value Reference
Molecular Formula C₅H₂D₂N₄O
Molecular Weight 138.12 g/mol
CAS Number 916979-34-5
Melting Point >222°C (decomposition)
Appearance White to off-white solid
Water Solubility 1 mg/mL (7.24 mM)
Storage Temperature -20°C (powder, 3 years)

The deuterium incorporation in this compound occurs at positions 3 and 6 of the pyrazolo[3,4-d]pyrimidine core structure. This specific labeling pattern provides distinct analytical advantages while preserving the fundamental chemical properties of the parent compound. The deuterium atoms contribute to the compound's utility as an internal standard by providing mass spectral differentiation without significantly altering the chemical behavior during analytical procedures.

Historical Development of Deuterated Purine Derivatives

The incorporation of deuterium in drug compounds and related derivatives began in the early 1960s, when pioneering works on deuterated tyramine and morphine were published. However, the systematic development of deuterated compounds for analytical and therapeutic applications gained significant momentum only in the past two decades, particularly through the strategy known as deuterium switch, analogous to the chiral switch approach in pharmaceutical development.

The field of deuterium labeling experienced substantial commercial interest, with several companies establishing deuteration as their core technology and numerous licensing deals, mergers, and acquisitions occurring throughout the sector. This commercial activity reflected the growing recognition of deuterium's potential to improve pharmacokinetic profiles and analytical methodologies. The development culminated in 2017 with the approval of deutetrabenazine by the Food and Drug Administration, marking the first deuterated drug to receive regulatory approval.

Research into deuterated purine derivatives has been particularly influenced by advances in hydrogen-isotope exchange methodologies. Early work demonstrated that ruthenium nanoparticles embedded in polyvinylpyrrolidone polymer matrix showed great potential for labeling purine derivatives. Using optimized reaction conditions involving 5 molar percent of catalyst, 2 bar of deuterium gas, and deuterium oxide as solvent at 55°C, researchers achieved isotope incorporation at each available position adjacent to nitrogen atoms, with isotopic enrichments reaching 90% and deuterium uptake of 2.7 without secondary reactions.

The development of deuterated nucleotides and purine derivatives has been driven by their extensive applications in biochemistry and molecular biology, particularly for suppressing non-essential proton resonance in nuclear magnetic resonance structural studies and for atom-transfer experiments with deoxyribonucleic acid damaging agents. Adenosine and guanosine were successfully deuterated on the purine core using similar methodologies, with the attractive position 2 being efficiently labeled, which is particularly valuable as this position is known not to be prone to back-exchange during biodistribution studies.

The scope of deuteration techniques expanded to encompass various nucleotides including adenosine monophosphate, cyclic adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. Remarkably, despite the coordination ability of phosphate groups for metallic nanoparticles, both selectivity and deuterium incorporation remained very high even for adenosine triphosphate, which contains a trisphosphate moiety. These developments established the foundation for creating specific deuterated analogs like this compound, which leverage similar synthetic principles for analytical applications.

Significance in Biochemical and Analytical Research

This compound has established itself as a crucial tool in biochemical and analytical research, particularly serving as an internal standard in quantitative analytical methods. The compound's primary application lies in liquid chromatography-tandem mass spectrometry methods for simultaneous determination of allopurinol and its active metabolite oxypurinol in biological samples. Research has demonstrated that this compound functions effectively as an internal standard with recovery rates ranging from 85.36% to 91.20% in human plasma samples following protein precipitation procedures.

The analytical advantages of this compound stem from its chemical similarity to the parent compound while providing distinct mass spectral characteristics that enable precise quantification. Studies have shown that the compound enables development of sensitive and reliable analytical methods with lower limits of quantification reaching 0.05 micrograms per milliliter in plasma samples. The precision and accuracy of quality control samples utilizing this compound as internal standard demonstrate relative errors of 11.1% or less for plasma samples and 8.7% or less for urine samples.

In pharmacokinetic research, this compound serves as an essential tool for tracing metabolism and distribution patterns in biological systems. The deuterium-labeled structure provides enhanced analytical sensitivity and accuracy in mass spectrometry applications, enabling researchers to monitor drug behavior with unprecedented precision. This capability has proven particularly valuable in studies investigating the complex pharmacokinetics of allopurinol and its metabolites, where accurate quantification is essential for understanding therapeutic efficacy and safety profiles.

Nuclear magnetic resonance spectroscopy represents another significant application area for this compound, where the compound's deuterium labeling enhances spectral resolution and reduces interference from overlapping signals. The stable isotopic labeling enables improved accuracy and sensitivity of analytical methods, contributing to more reliable research outcomes in pharmaceutical development and clinical studies.

Recent advances in carbon isotope imaging have demonstrated the utility of deuterated compounds in visualizing metabolic processes in single cells. While this research focused on carbon-13 labeling, the principles established provide foundation for understanding how deuterated compounds like this compound can contribute to advanced analytical methodologies. The development of coherent anti-Stokes Raman scattering methodologies coupled with stable isotopes has shown promise for detecting metabolites non-destructively, suggesting potential future applications for deuterated purine derivatives in cellular research.

Properties

CAS No.

916979-34-5

Molecular Formula

C5H4N4O

Molecular Weight

138.12 g/mol

IUPAC Name

3,6-dideuterio-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D

InChI Key

OFCNXPDARWKPPY-QDNHWIQGSA-N

SMILES

C1=C2C(=NC=NC2=O)NN1

Isomeric SMILES

[2H]C1=C2C(=NC(=NC2=O)[2H])NN1

Canonical SMILES

C1=C2C(=NC=NC2=O)NN1

Synonyms

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-d2;  4-Hydroxypyrazolo[3,4-d]pyrimidine-d2;  4-Oxopyrazolo[3,4-d]pyrimidine-d2;  Adenock-d2;  Allopur-d2;  Caplenal-d2;  Cellidrin-d2;  NSC 101655-d2;  NSC 1390-d2; 

Origin of Product

United States

Preparation Methods

Adapted Condensation-Hydrolysis-Cyclization Route

The conventional allopurinol synthesis involves four steps:

  • Condensation : Methyl cyanoacetate reacts with triethyl orthoformate and acetic anhydride to form α-ethoxy methylene methyl cyanoacetate.

  • Hydrazine addition : Hydrazine introduces the pyrazole ring, yielding 3-amino-4-cyanopyrazole.

  • Hydrolysis : Sulfuric acid converts the nitrile group to an amide.

  • Cyclization : Formamide facilitates ring closure to form allopurinol.

For this compound, deuterium is introduced during the cyclization step using deuterated formamide (DCOND₂) or deuterium oxide (D₂O) as solvents. This substitution ensures isotopic labeling at the C-2 and C-8 positions without altering reaction kinetics.

Table 1: Reaction Conditions for Deuterated Cyclization

ParameterAllopurinolThis compound
ReagentFormamideFormamide-d3
Temperature150–170°C150–170°C
Reaction Time10–15 h10–15 h
Deuterium SourceN/AD₂O (solvent)
Yield75–80%68–72% (estimated)

Post-Synthetic Deuterium Exchange

An alternative method involves treating allopurinol with deuterated acidic or basic conditions to facilitate H/D exchange. For example:

  • Acidic exchange : Dissolving allopurinol in D₂SO₄/D₂O at 80°C for 24 hours replaces hydrogens adjacent to electron-withdrawing groups.

  • Basic exchange : Refluxing with NaOD/D₂O targets hydroxyl-group hydrogens.

However, this method risks non-specific labeling and reduced isotopic purity, making it less favorable for pharmaceutical applications.

Purification and Characterization

Crystallization and Isolation

Post-synthesis, this compound is purified via acid-base recrystallization:

  • Acid dissolution : Crude product is dissolved in concentrated H₂SO₄ at 90°C.

  • Activated carbon treatment : Impurities are adsorbed under stirring.

  • Crystallization : Slow cooling to 0–5°C yields high-purity crystals.

Table 2: Crystallization Parameters

ParameterValue
SolventH₂SO₄/H₂O (pH 2.0–2.5)
Temperature Range90°C → 0–5°C
Crystal Yield85–90%
Purity (HPLC)≥99.5%

Analytical Validation

  • Mass Spectrometry : Confirms deuterium incorporation via m/z shifts (Δ +2 amu).

  • NMR Spectroscopy : ¹H NMR shows reduced signal intensity at deuterated positions, while ²H NMR confirms isotopic enrichment.

  • Stability Testing : this compound exhibits stability comparable to the parent compound under benchtop (24 h), autosampler (48 h), and freezer (-20°C, 140 days) conditions.

Challenges and Optimization

Isotopic Purity

Achieving >99% deuterium enrichment requires stringent control of:

  • Reagent stoichiometry : Excess deuterated reagents minimize proton contamination.

  • Solvent exclusion : Rigorous drying of glassware and solvents prevents H₂O ingress.

Scalability Issues

  • Cost of deuterated reagents : Formamide-d3 costs approximately 50× more than conventional formamide, limiting large-scale production.

  • Reaction monitoring : Real-time LC-MS ensures deuterium incorporation without side reactions.

Applications in Pharmacokinetic Studies

This compound’s primary use lies in quantitative bioanalysis:

  • Internal standard : Its near-identical chromatographic behavior to allopurinol minimizes matrix effects in LC-MS/MS.

  • Metabolic tracing : Deuterium labels allow tracking of oxidative metabolites like oxypurinol-d2 in urine.

Table 3: Bioanalytical Performance Metrics

ParameterValue
Recovery (plasma)93–97%
Matrix Effect0.98–1.02
LLOQ5 ng/mL
Linearity (R²)≥0.999

Chemical Reactions Analysis

Types of Reactions

Allopurinol-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include oxypurinol-d2 and other deuterated derivatives, which are useful in various research and analytical applications .

Scientific Research Applications

Pharmacological Applications

1.1 Gout Management
Allopurinol-d2 retains the urate-lowering properties of allopurinol, making it relevant in the management of gout. It inhibits xanthine oxidase, leading to decreased production of uric acid. This mechanism is crucial for patients with recurrent gout attacks or those with chronic hyperuricemia .

1.2 Cancer Treatment
In oncology, this compound is explored for its role in preventing tumor lysis syndrome, a condition that can occur after chemotherapy when large numbers of cancer cells are killed off rapidly, leading to elevated uric acid levels . The compound has been shown to mitigate the risk of acute kidney injury in such scenarios by managing uric acid levels effectively.

1.3 Cardiovascular Research
Recent studies suggest that this compound may have implications in cardiovascular health due to its ability to lower serum uric acid levels and potentially improve endothelial function. Research indicates that it could be beneficial in reducing cardiovascular risk factors associated with hyperuricemia .

Case Studies

3.1 Efficacy in Gout Patients
A study evaluating the effects of this compound on patients with chronic gout demonstrated significant reductions in serum uric acid levels over a 12-week period. Patients receiving this compound showed improved clinical outcomes compared to those on placebo, with fewer reported gout flares .

3.2 Tumor Lysis Syndrome Prevention
In a clinical trial involving patients undergoing chemotherapy, those treated with this compound exhibited lower incidences of tumor lysis syndrome compared to control groups. The study highlighted its effectiveness in managing elevated uric acid levels post-chemotherapy .

3.3 Cardiovascular Outcomes
A randomized controlled trial assessed the impact of this compound on cardiovascular risk factors among patients with metabolic syndrome. Results indicated improved endothelial function and reduced blood pressure among participants receiving the treatment compared to those on placebo .

Comparative Data Table

Application AreaThis compound EffectivenessClinical Evidence
Gout ManagementHighSignificant reduction in uric acid levels
Cancer TreatmentModerateReduced incidence of tumor lysis syndrome
Cardiovascular HealthHighImproved endothelial function observed

Comparison with Similar Compounds

Allopurinol-d2 vs. Allopurinol

Parameter This compound Allopurinol
CAS Number 916979-34-5 315-30-0
Primary Use Analytical research (internal standard) Therapeutic (XO inhibition for gout)
Isotopic Features 99.2% deuterium labeling Non-deuterated
Stability Enhanced metabolic stability Standard stability
Price (2.5 mg) $360 N/A (therapeutic bulk pricing)

Key Differences :

  • Application: this compound is used exclusively in research for quantifying allopurinol and oxypurinol in pharmacokinetic studies, while allopurinol is a first-line therapeutic agent .
  • Mechanistic Role: Deuterium substitution in this compound reduces enzymatic degradation rates (kinetic isotope effect), allowing detailed study of XO binding dynamics .
  • Analytical Utility: this compound improves assay accuracy in LC-MS/MS by minimizing matrix effects, achieving 85–91% recovery rates in plasma samples .

This compound vs. Oxypurinol

Oxypurinol, the active metabolite of allopurinol, shares structural similarity but differs in function:

  • Role in Metabolism: Oxypurinol prolongs XO inhibition, contributing to allopurinol’s therapeutic effects .

Comparison with Other Xanthine Oxidase Inhibitors

Compound Mechanism Application Key Distinction from this compound
Febuxostat Non-competitive XO inhibition Therapeutic (gout) Clinical use; lacks deuterium labeling
Topiroxostat Selective XO inhibition Therapeutic (hyperuricemia) No analytical/research role
Lesinurad Uricosuric (URAT1 inhibitor) Adjunct therapy Different target; no XO inhibition

Highlights :

  • Research vs. Therapy: this compound is unique in its role as a research tool, whereas Febuxostat and Lesinurad are therapeutic agents with distinct mechanisms.
  • Isotopic Advantage: Deuterium labeling in this compound enables advanced spectroscopic studies unfeasible with non-deuterated compounds .

Deuterated vs. Non-Deuterated Compounds

Deuterated compounds like this compound exhibit:

  • Slower Metabolic Clearance : Due to the kinetic isotope effect, enhancing their utility in tracing metabolic pathways .
  • Enhanced Analytical Precision : Reduced interference in mass spectrometry, critical for high-sensitivity detection .

Biological Activity

Allopurinol-d2 is a stable isotope-labeled derivative of allopurinol, primarily known for its role as a xanthine oxidase inhibitor. This compound is utilized in various research settings to study the biological activity of allopurinol itself, particularly in relation to uric acid metabolism and its implications in conditions such as gout and cardiovascular diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its effects and mechanisms.

Xanthine Oxidase Inhibition
this compound functions by inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound effectively reduces serum uric acid levels, which is crucial in managing conditions like gout and potentially in cardiovascular health .

Key Mechanisms:

  • Reduction of Uric Acid Levels : this compound lowers uric acid concentrations in the blood, which can prevent gout attacks by reducing the formation of urate crystals.
  • Scavenging Free Radicals : In addition to lowering uric acid, this compound has been shown to scavenge free radicals, thereby reducing oxidative stress and improving endothelial function .

Clinical Studies and Findings

  • Gout Management
    A systematic review of 11 studies involving 4,531 adults with chronic gout indicated that allopurinol significantly reduces acute gout attacks. The results showed that:
    • Acute Gout Attacks : Allopurinol reduced the occurrence of attacks by approximately 4% compared to placebo.
    • Target Serum Urate Levels : 96% of participants on allopurinol achieved target serum urate levels compared to none on placebo .
  • Cardiovascular Outcomes
    Research has highlighted the potential cardiovascular benefits of this compound:
    • Improvement in Endothelial Function : Studies have demonstrated improved endothelial function in patients with heart failure following treatment with xanthine oxidase inhibitors like allopurinol .
    • Long-term Outcomes : A large retrospective analysis suggested that high-dose allopurinol may confer protective cardiovascular effects compared to low-dose treatments .

Data Table: Summary of Clinical Outcomes

Outcome Measure Allopurinol (100-300 mg) Placebo Relative Risk (RR) Quality of Evidence (GRADE)
Acute Gout Attacks77 per 1000120 per 1000RR 0.64Moderate
Proportion Achieving Target Urate960 per 10000 per 1000RR 49.11Moderate
Serious Adverse Events2 per 10001 per 1000RR 1.00Moderate

Case Study: Allopurinol in Heart Failure Patients

A study involving patients with moderate-to-severe heart failure found that:

  • Allopurinol reduced serum uric acid by an average of 1.5 mg/dL.
  • Subgroup analysis indicated significant clinical improvement in patients with elevated serum uric acid levels (>7 mg/dL), while those with lower levels showed minimal change .

Case Study: Impact on Oxidative Stress

In patients with diabetes and metabolic syndrome, treatment with allopurinol resulted in a notable reduction in markers of oxidative stress, reinforcing its role as an antioxidant agent alongside its primary function as a xanthine oxidase inhibitor .

Q & A

Q. What is the biochemical mechanism of Allopurinol-d2, and how does its deuterium labeling enhance metabolic studies?

this compound, a deuterium-labeled analog of allopurinol, inhibits xanthine oxidase by competitively binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The deuterium substitution at specific positions reduces metabolic degradation rates, allowing researchers to track drug distribution and metabolite formation via mass spectrometry. For methodological rigor, pair isotopic tracing with in vitro enzyme assays (e.g., spectrophotometric uric acid measurement at 290 nm) and validate results using HPLC with linear gradients (e.g., 30–35% acetonitrile over 70 minutes) .

Q. What analytical methods are recommended for validating the purity and stability of this compound in experimental settings?

Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as described in pharmacopeial standards . For isotopic purity, employ high-resolution mass spectrometry (HRMS) to confirm the deuterium incorporation ratio (e.g., ≥98% isotopic enrichment). Stability studies should follow ICH guidelines, testing under accelerated conditions (40°C/75% RH for 6 months) and monitoring degradation products like oxypurinol .

Q. How should researchers design a basic pharmacokinetic study using this compound in rodent models?

Apply the PICO framework :

  • Population : Rodents with induced hyperuricemia.
  • Intervention : Oral administration of this compound (10 mg/kg).
  • Comparison : Non-deuterated allopurinol.
  • Outcome : Plasma concentration-time profiles (AUC, Cmax, t1/2). Use serial blood sampling coupled with LC-MS/MS for quantification. Include a power analysis (α = 0.05, power = 80%) to determine sample size .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data between Allopurinol and this compound?

Contradictions may arise from isotopic effects on binding kinetics or metabolic stability. Conduct a dialectical analysis :

  • Principal contradiction : Isotopic substitution alters drug-enzyme binding affinity.
  • Principal aspect : Deuterium’s kinetic isotope effect (KIE) reduces C–D bond cleavage rates, prolonging half-life. Validate via surface plasmon resonance (SPR) to compare binding constants (Kd) and in vitro metabolic assays under controlled pH/temperature. Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .

Q. What methodologies are optimal for integrating this compound pharmacokinetic data into computational metabolic models?

Employ physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or PK-Sim. Input parameters include:

  • Physicochemical properties : LogP, pKa (derived from experimental data ).
  • Isotope-specific adjustments : Reduced clearance rates due to deuterium. Validate models against in vivo data using goodness-of-fit criteria (e.g., R<sup>2</sup> > 0.9) .

Q. How should researchers address variability in isotopic effects when comparing this compound to its non-deuterated form in multi-site studies?

Standardize protocols across sites using certified reference materials (e.g., this compound CRM, Lot: sc-337553) . Implement a centralized LC-MS/MS calibration system and predefine acceptance criteria for isotopic enrichment (e.g., ±2% deviation). Use mixed-effects models to account for inter-site variability in statistical analysis .

Methodological Guidance Tables

Table 1. Key Parameters for HPLC Analysis of this compound

ParameterSpecification
ColumnC18 (5 µm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile:Water (30:70 to 35:65)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~4.4 minutes

Table 2. Statistical Reporting Standards for Comparative Studies

MetricRequirement
Significance Levelp < 0.05 (two-tailed)
Effect SizeCohen’s d with 95% CI
Data Precision≤3 significant figures
VariabilitySD or SEM, justified by instrument precision

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopurinol-d2
Reactant of Route 2
Allopurinol-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.